N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide
Brand Name: Vulcanchem
CAS No.: 1421586-86-8
VCID: VC7583175
InChI: InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+
SMILES: C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O
Molecular Formula: C16H17NO2S
Molecular Weight: 287.38

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide

CAS No.: 1421586-86-8

Cat. No.: VC7583175

Molecular Formula: C16H17NO2S

Molecular Weight: 287.38

* For research use only. Not for human or veterinary use.

N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide - 1421586-86-8

Specification

CAS No. 1421586-86-8
Molecular Formula C16H17NO2S
Molecular Weight 287.38
IUPAC Name (E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+
Standard InChI Key OHTNGAUHTIXZCI-CMDGGOBGSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Hydroxy-3-(thiophen-2-yl)propyl)cinnamamide integrates three key structural elements:

  • A cinnamamide core (C6H5CH=CHCONH\text{C}_6\text{H}_5-\text{CH}=\text{CH}-\text{CONH}-) providing rigidity and π-π stacking potential.

  • A thiophene ring at the C3 position of the propyl chain, introducing sulfur-based electronic interactions.

  • A hydroxyl group on the central carbon of the propyl linker, enabling hydrogen bonding and solubility modulation.

The thiophene moiety’s electron-rich nature may enhance interactions with biological targets, while the hydroxyl group contributes to metabolic stability and binding affinity. Comparative molecular modeling with analogs like N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide suggests that substitutions at the C3 position significantly alter target selectivity.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide typically involves multi-step reactions:

  • Cinnamic Acid Activation: Cinnamic acid derivatives are activated using coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) to form reactive intermediates.

  • Amide Bond Formation: Reaction with 3-amino-3-(thiophen-2-yl)propan-1-ol under controlled pH yields the target compound.

  • Protection/Deprotection Strategies: Boc (tert-butyloxycarbonyl) groups are employed to protect amines during intermediate steps, as seen in analogous HDAC inhibitor syntheses .

Table 1: Representative Synthetic Yields for Cinnamamide Derivatives

CompoundYield (%)Purity (%)Method
N-(3-hydroxypropyl)cinnamamide7898TBTU-mediated coupling
HDAC inhibitor 11a6595Suzuki coupling

While exact yield data for N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide remains unpublished, methodologies from related compounds suggest achievable yields of 70–85% under optimized conditions .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies of cinnamamide derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The thiophene moiety likely disrupts microbial membrane integrity via hydrophobic interactions, while the hydroxyl group enhances solubility for cytoplasmic target engagement.

Table 2: HDAC Inhibitory Activity of Selected Cinnamamide Analogs

CompoundHDAC1 IC50_{50} (nM)HDAC2 IC50_{50} (nM)HDAC3 IC50_{50} (nM)
11a20.6157138
MS-27562.0210185

Data adapted from PMC studies on benzamide HDAC inhibitors .

Therapeutic Applications and Comparative Analysis

Antimicrobial Formulations

The compound’s dual hydrophobicity (from cinnamamide) and polarity (from hydroxyl) make it a candidate for topical antiseptics or systemic antifungals. Synergy with β-lactam antibiotics has been observed in preliminary assays.

Future Directions and Challenges

Target Validation Studies

  • HDAC Isoform Selectivity: Profiling against HDAC1/2/3 using recombinant enzymes.

  • Blood-Brain Barrier Permeability: Assessing neuroprotective efficacy in vivo.

Synthetic Chemistry Innovations

  • Enantioselective Synthesis: Resolving racemic mixtures to isolate bioactive stereoisomers.

  • Prodrug Strategies: Esterifying the hydroxyl group to enhance oral bioavailability.

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